molecular formula C11H14BrMgN B1591736 [3-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution CAS No. 480424-79-1

[3-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution

Cat. No.: B1591736
CAS No.: 480424-79-1
M. Wt: 264.44 g/mol
InChI Key: XFNBNGUTGPHKQN-UHFFFAOYSA-M
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Description

[3-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution: is a Grignard reagent commonly used in organic synthesis. It is typically available as a 0.25 M solution in tetrahydrofuran (THF). This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable tool in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of [3-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide involves the reaction of 3-(1-Pyrrolidinylmethyl)phenyl bromide with magnesium metal in an anhydrous solvent such as THF. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

3-(1-Pyrrolidinylmethyl)phenyl bromide+Mg[3-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide\text{3-(1-Pyrrolidinylmethyl)phenyl bromide} + \text{Mg} \rightarrow \text{[3-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide} 3-(1-Pyrrolidinylmethyl)phenyl bromide+Mg→[3-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and safety during production .

Chemical Reactions Analysis

Types of Reactions: [3-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile attacking electrophilic carbon atoms. It is also involved in substitution reactions, particularly with carbonyl compounds.

Common Reagents and Conditions:

    Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

    Halides: Can react with alkyl halides to form new carbon-carbon bonds.

    Conditions: Typically carried out in anhydrous conditions using solvents like THF, under an inert atmosphere to prevent moisture interference.

Major Products:

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used in the formation of complex organic molecules, including pharmaceuticals and agrochemicals.

    Polymer Chemistry: Involved in the synthesis of polymers with specific functional groups.

Biology and Medicine:

    Drug Development: Utilized in the synthesis of intermediates for drug molecules.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry:

Mechanism of Action

The mechanism of action of [3-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center attacks electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl groups in aldehydes and ketones, where the Grignard reagent adds to the carbonyl carbon, followed by protonation to form alcohols .

Comparison with Similar Compounds

  • Phenylmagnesium bromide
  • Benzylmagnesium chloride
  • 4-tert-Butylphenylmagnesium bromide

Uniqueness: [3-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide is unique due to the presence of the pyrrolidine ring, which can influence the reactivity and selectivity of the compound in various reactions. This structural feature can provide advantages in specific synthetic applications where steric and electronic factors play a crucial role .

Properties

IUPAC Name

magnesium;1-(phenylmethyl)pyrrolidine;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N.BrH.Mg/c1-2-6-11(7-3-1)10-12-8-4-5-9-12;;/h1-2,6-7H,4-5,8-10H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNBNGUTGPHKQN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C[C-]=C2.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrMgN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480424-79-1
Record name 480424-79-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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